1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
The compound "1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a urea derivative that incorporates both a naphthalene moiety and a trifluoromethylphenyl group. This structure suggests potential pharmacological activities, given the presence of these functional groups which are often seen in bioactive molecules. The naphthalene component is a two-ring system that is hydroxylated, indicating potential for increased solubility and reactivity, while the trifluoromethylphenyl group could confer unique electronic and steric properties to the molecule.
Synthesis Analysis
The synthesis of related urea derivatives has been reported in the literature. For instance, a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas were synthesized from corresponding 3-amino-1,2,3,4-tetrahydronaphthalenes, indicating a method that could potentially be adapted for the synthesis of the compound . Another relevant synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde to form a urea derivative . Additionally, the synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea was achieved by reacting 2-hydroxy-3-naphthoyl chloride with methyl substituted phenylureas . These methods provide a foundation for the synthesis of the compound of interest, although specific details would need to be tailored to the unique structure of "1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea".
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group known for its ability to engage in hydrogen bonding. This can significantly influence the compound's interaction with biological targets. The naphthalene ring system in the compound provides a rigid, planar structure that can stack with other aromatic systems, potentially influencing its binding to proteins. The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution in the molecule and thereby its reactivity and interaction with biological molecules.
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. They can act as hydrogen bond donors and acceptors due to the presence of the urea group, which may allow them to interact with enzymes or receptors in biological systems. The hydroxyl group on the naphthalene ring could be involved in reactions such as esterification or etherification, altering the compound's properties. The trifluoromethyl group, being a strong electron-withdrawing group, could influence the reactivity of adjacent functional groups, potentially affecting the compound's participation in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" would be influenced by its functional groups. The hydroxyl group could increase solubility in polar solvents, while the trifluoromethyl group could increase lipophilicity, potentially affecting the compound's distribution in biological systems. The urea linkage is typically stable under physiological conditions, but could be hydrolyzed under strong acidic or basic conditions. The melting point, boiling point, and stability of the compound would be determined by the interplay of these functional groups and their overall molecular architecture.
properties
IUPAC Name |
1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-10-3-4-11-17(16)25-19(27)24-12-18(26)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18,26H,12H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPMVZJLRWBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea |
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